molecular formula C21H32N4O4S B2708650 N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide CAS No. 1251619-66-5

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B2708650
CAS No.: 1251619-66-5
M. Wt: 436.57
InChI Key: BLZXCROBRGPDEB-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyridine and morpholine sulfonyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets and potential therapeutic effects.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

    Piperine: An alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: A bioactive compound with anticancer effects.

    Matrine: Known for its antiproliferative and antimetastatic activities.

Uniqueness

N-cyclohexyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O4S/c26-21(23-18-5-2-1-3-6-18)17-8-11-24(12-9-17)20-19(7-4-10-22-20)30(27,28)25-13-15-29-16-14-25/h4,7,10,17-18H,1-3,5-6,8-9,11-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZXCROBRGPDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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